3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE
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Overview
Description
3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE: is a heterocyclic compound that features a quinazolinone core substituted with a 5-bromo-2-pyridyl group and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 5-Bromo-2-Pyridyl Group: The 5-bromo-2-pyridyl group can be introduced via a nucleophilic substitution reaction using 5-bromo-2-chloropyridine and a suitable nucleophile.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed on the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The bromine atom in the 5-bromo-2-pyridyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its ability to bind to metal centers through the nitrogen atoms in the pyridyl and quinazolinone rings.
Biology:
Enzyme Inhibition:
Medicine:
Anticancer Agents: The compound and its derivatives are being explored for their anticancer properties, potentially inhibiting the growth of cancer cells by interfering with specific molecular targets.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The bromine atom and the nitrogen atoms in the pyridyl and quinazolinone rings play crucial roles in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
- 3-(5-Bromo-2-pyridyl)-3-pentanol
- 5-Bromo-2-methylpyridine
- N-(5-bromo-2-pyridyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
Comparison:
- 3-(5-Bromo-2-pyridyl)-3-pentanol: Similar in having the 5-bromo-2-pyridyl group but differs in the core structure, which is a pentanol instead of a quinazolinone.
- 5-Bromo-2-methylpyridine: Shares the 5-bromo-2-pyridyl group but lacks the quinazolinone core, making it less complex.
- N-(5-bromo-2-pyridyl)-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide: Similar in having the 5-bromo-2-pyridyl group but differs in the core structure, which is a benzisoxazole instead of a quinazolinone.
The uniqueness of 3-(5-BROMO-2-PYRIDYL)-2-METHYL-4(3H)-QUINAZOLINONE lies in its quinazolinone core, which imparts distinct biological and chemical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c1-9-17-12-5-3-2-4-11(12)14(19)18(9)13-7-6-10(15)8-16-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDWUFSIQOLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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